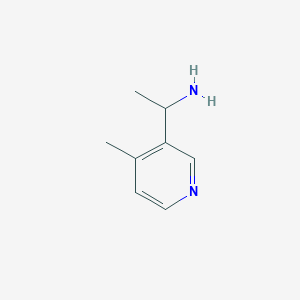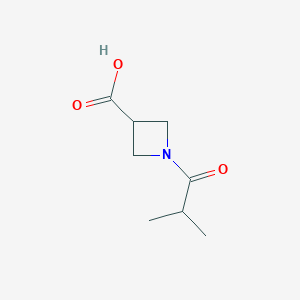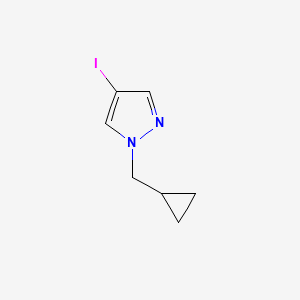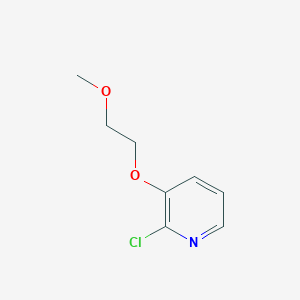
3-(Oxetan-3-yloxy)propanoic acid
Descripción general
Descripción
3-(Oxetan-3-yloxy)propanoic acid is a synthetic compound. It has gained attention in various fields of research and industry. The molecular formula of this compound is C6H10O4 , and its molecular weight is 146.14 g/mol .
Synthesis Analysis
The synthesis of propionic acid derivatives like 3-(Oxetan-3-yloxy)propanoic acid can be achieved through various methods. One such method involves the oxidation of 1-propanol to propionic acid with hydrogen peroxide . Another method involves the electrochemical oxidation of propionic acid, a component of aqueous waste from a hydrothermal liquefaction process .
Molecular Structure Analysis
The molecular structure of 3-(Oxetan-3-yloxy)propanoic acid consists of a five-membered oxetane ring attached to a propanoic acid group . The InChI code for this compound is 1S/C6H10O4/c7-6(8)1-2-10-5-3-9-4-5/h5H,1-4H2,(H,7,8) .
Physical And Chemical Properties Analysis
3-(Oxetan-3-yloxy)propanoic acid is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .
Aplicaciones Científicas De Investigación
3-(Oxetan-3-yloxy)propanoic acid: , also known as oxetane-3-carboxylic acid, is a compound that has garnered interest in various scientific research fields due to its unique structure and potential applications. Below are detailed sections focusing on six unique applications of this compound:
Synthesis of Biologically Active Compounds
Oxetane derivatives, including 3-(Oxetan-3-yloxy)propanoic acid, are crucial active structural units in natural and synthetic biological and medicinal active compounds. They have been found to possess anti-cancer properties, inhibit human immunodeficiency virus (HIV), and inhibit glutamine synthetase in clinical practice .
Drug Discovery and Medicinal Chemistry
The oxetane ring is a component in the scaffold of compounds with significant biological properties. For example, it is present in Taxol®, an important drug used in the treatment of ovarian cancer, and in merrilactone A, a sesquiterpene dilactone with neurotrophic activity . Oxetanes are also featured in recent patents for medicinal chemistry applications due to their derivatization potential .
Production of Biodegradable Plastics
3-Hydroxypropionic acid (3-HP), which can be derived from 3-(Oxetan-3-yloxy)propanoic acid, is a platform chemical with a wide range of applications, including the production of poly(3-hydroxypropionate) (P-3HP), a biodegradable plastic. The microbial synthesis of 3-HP is particularly attractive due to its green and sustainable properties .
Green Chemistry Synthesis
The compound has potential applications in green chemistry synthesis routes. For instance, the selective oxidation of 1-propanol to propionic acid can be catalyzed using environmentally friendly oxidants and catalysts, which may involve derivatives of oxetane such as 3-(Oxetan-3-yloxy)propanoic acid .
Pheromone Synthesis
Oxetane is used in one of the syntheses of Disparlure, the sexual pheromone of the Gypsy moth. This application highlights the role of oxetane derivatives in the synthesis of complex organic molecules with specific biological functions .
Advanced Organic Synthesis
Oxetanes are important intermediates in organic synthesis. They can be employed in ring-opening and ring-expansion reactions, which are useful for preparing biologically relevant compounds. The unique reactivity trends of oxetanes make them valuable for developing new synthetic methodologies .
Safety and Hazards
Propiedades
IUPAC Name |
3-(oxetan-3-yloxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-6(8)1-2-10-5-3-9-4-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDDGSXISIAXBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxetan-3-yloxy)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




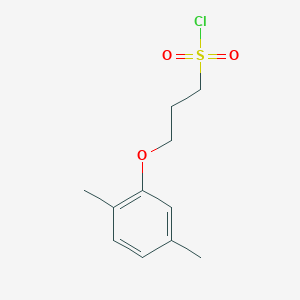
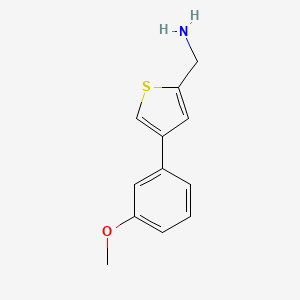
![N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1427188.png)


![7-Oxaspiro[3.5]nonan-2-ylmethanamine](/img/structure/B1427191.png)
